L-Glutamine-amide-15N

描述

L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is labeled with the nitrogen-15 isotope. This compound is abundantly present in the human body and plays a crucial role in various metabolic processes. It is particularly significant in providing a source of carbons for oxidation in certain cells .

准备方法

Synthetic Routes and Reaction Conditions

L-Glutamine-amide-15N is synthesized by transamination of glutamate, catalyzed by the enzyme glutamine synthetase . The reaction involves the incorporation of the nitrogen-15 isotope into the amide group of L-Glutamine. The process typically requires specific conditions such as controlled temperature and pH to ensure the efficient incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of L-Glutamine, which is then labeled with nitrogen-15 through a series of chemical reactions. The final product is purified using various chromatographic techniques to achieve the desired isotopic purity .

化学反应分析

Types of Reactions

L-Glutamine-amide-15N undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to L-Glutamic acid-15N through the removal of the amide group.

Reduction: The compound can be reduced to form L-Glutamine-15N.

Substitution: Various substitution reactions can occur, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include L-Glutamic acid-15N, L-Glutamine-15N, and various substituted derivatives of this compound .

科学研究应用

Metabolic Tracing and Flux Analysis

L-Glutamine-amide-15N is extensively used in metabolic tracing studies to understand nitrogen flux in biological systems. It serves as a nitrogen donor in the synthesis of nucleobases and nucleotides, essential for cell proliferation.

- Case Study: Cancer Cell Metabolism

- A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify glutamine-derived nitrogen flux into nucleosides and nucleobases in bladder cancer cells. This method allowed for high sensitivity and reproducibility, making it suitable for clinical applications to assess cancer metabolism .

| Parameter | Value |

|---|---|

| Cell Line | 5637 Bladder Cancer |

| Media | RPMI-1640 with 15N-labeled glutamine |

| Analysis Method | LC-MS/MS |

| Key Findings | Quantified nitrogen flux into nucleotides |

Hyperpolarized Magnetic Resonance Imaging (MRI)

The compound is also employed in hyperpolarized magnetic resonance imaging (MRI) to visualize glutamine metabolism in vivo. This application is particularly relevant for studying tumor metabolism.

- Case Study: Pancreatic Cancer

- Research demonstrated the use of hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine for noninvasive imaging of glutamine metabolism in pancreatic cancer. The enhanced spectral properties of this compound facilitate improved imaging resolution, allowing researchers to assess the metabolic activity of tumors .

| Imaging Technique | Application |

|---|---|

| Hyperpolarized MRI | Tumor metabolism assessment |

| Compound Used | [5-13C,4,4-2H2,5-15N]-L-glutamine |

| Key Findings | Improved detection of glutaminase activity |

Quantification Methods in Clinical Research

This compound has been utilized in various quantification methods to assess plasma levels and isotopic enrichment.

- Case Study: Plasma Analysis

| Methodology | Details |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry |

| Recovery Rate | 94% |

| Application | Plasma glutamine monitoring |

Role in Stem Cell Research

Recent findings indicate that L-glutamine availability is crucial for maintaining pluripotency in stem cells. Its role as a signaling molecule has been highlighted in studies examining stem cell fate decisions.

- Case Study: Pluripotent Stem Cells

| Research Focus | Findings |

|---|---|

| Stem Cell Fate | Glutamine availability affects pluripotency |

| Key Signaling Pathway | Glutamine-dependent signaling mechanisms |

作用机制

L-Glutamine-amide-15N acts as a source of nitrogen and carbon in various metabolic pathways. It is involved in the synthesis of proteins, peptides, nucleotides, and nucleic acids. The compound also plays a role in maintaining cellular integrity and function by serving as a fuel for rapidly dividing cells such as lymphocytes and enterocytes . The molecular targets and pathways involved include the glutamine synthetase pathway and various signaling pathways that regulate cell growth and metabolism .

相似化合物的比较

Similar Compounds

L-Glutamine-15N: Similar to L-Glutamine-amide-15N but lacks the amide group.

L-Glutamic acid-15N: The oxidized form of this compound.

L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.

Uniqueness

This compound is unique due to its specific labeling with nitrogen-15 in the amide group, making it particularly useful for studying nitrogen metabolism and protein synthesis. Its ability to serve as a carbon source for oxidation also distinguishes it from other similar compounds .

生物活性

L-Glutamine-amide-15N is a stable isotope-labeled derivative of the amino acid glutamine, which plays a crucial role in various biological processes. This compound has garnered attention in metabolic studies, particularly in cancer research and cellular metabolism, due to its ability to trace metabolic pathways non-invasively. This article explores the biological activity of this compound, highlighting its synthesis, metabolic applications, and implications in health and disease.

Overview of L-Glutamine

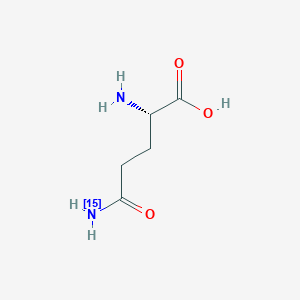

Chemical Structure and Properties

- IUPAC Name : (2S)-2,5-diamino-5-oxopentanoic acid

- Molecular Formula : C5H10N2O3

- Molecular Weight : 146.15 g/mol

- CAS Number : 59681-32-2

L-Glutamine is a non-essential amino acid that serves as a key nitrogen donor in various biosynthetic processes. It is predominantly synthesized in the muscle, lungs, and liver from glutamate and ammonia through the action of the enzyme glutamine synthetase.

Synthesis of this compound

The synthesis of this compound involves the incorporation of nitrogen isotope 15N into the amide group of glutamine. This isotopic labeling allows for the tracking of metabolic fluxes in vivo using advanced imaging techniques such as hyperpolarized magnetic resonance imaging (HP-MRI) and liquid chromatography-mass spectrometry (LC-MS).

1. Role in Cancer Metabolism

L-Glutamine is a critical substrate for rapidly proliferating cancer cells, providing both carbon and nitrogen for nucleotide synthesis and energy production. Research using this compound has demonstrated its utility in studying cancer metabolism:

- Hyperpolarized MRI Studies : These studies have shown that this compound can be used to visualize glutaminase activity in tumors, allowing researchers to assess metabolic fluxes in real-time. For example, a study reported a glutamate production rate of approximately 150 nmol/min/g in pancreatic ductal adenocarcinoma (PDAC) models using this isotopically labeled compound .

2. Nitrogen Flux into Nucleobases

A significant application of this compound is its use as a tracer to study nitrogen flux into nucleosides and nucleobases. In bladder cancer cell lines, LC-MS analysis revealed that nitrogen derived from this compound was incorporated into purines and pyrimidines, highlighting its role in nucleic acid synthesis .

Case Study 1: Glutaminase Inhibition in Cancer

A study utilized hyperpolarized this compound to investigate the effects of glutaminase inhibitors on tumor metabolism. The results indicated a significant reduction in glutamate production upon treatment with these inhibitors, validating the use of this compound as a metabolic probe .

Case Study 2: Plasma Enrichment Measurement

Research involving healthy adults demonstrated that intravenous administration of this compound resulted in measurable enrichment levels within minutes. The study employed gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment, confirming the rapid incorporation of the labeled amino acid into systemic circulation .

Safety and Efficacy

L-Glutamine is generally regarded as safe for human consumption and has been evaluated for its efficacy as a nutritional supplement. It plays essential roles in immune function, gut health, and recovery from stressors such as surgery or infection. The use of this compound specifically has been deemed safe in research settings, with no adverse effects reported at typical dosages used for metabolic studies .

属性

IUPAC Name |

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-QQKKVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[15NH2])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574155 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59681-32-2 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。